molecular formula C34H41ClN4O7 B1263267 9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate

9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate

Cat. No.: B1263267
M. Wt: 653.2 g/mol
InChI Key: NQYXUSAGGPTLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO 635-4 is a dicarboximide. It derives from an ATTO 635-2.

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis Techniques and Transformations : The compound 9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate is closely related to the field of organic synthesis and chemical transformations. Studies have reported the synthesis and transformations of related compounds, illustrating the complex chemistry and potential applications of these molecules. For instance, the synthesis of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate and its subsequent transformation into various amino-substituted products has been explored, highlighting the reactivity and versatility of such compounds in chemical synthesis (Bevk et al., 2001). Similar transformations have been noted in other studies, further elaborating on the rich chemistry of these compounds (Zupančič et al., 2008).

X-ray Diffraction Studies

Structural Elucidation : X-ray diffraction studies play a crucial role in the structural elucidation of complex organic compounds. The structure of related molecules, such as 7-[2-(dimethylamino)ethyl]-1-ethoxy-5-methyl-3,8-diphenyl-1H-pyrano[3,4-c]pyridin-7-ium perchlorate, has been established through this technique, providing valuable insights into the molecular geometry and electronic structure of these compounds (Suzdalev et al., 2019).

Cytotoxic Evaluation

Cytotoxic Evaluation and Antitumor Activity : The potential therapeutic applications of compounds structurally related to this compound have been investigated. Studies on the cytotoxic evaluation of acyl derivatives of similar systems have revealed promising results, especially in terms of inhibiting topoisomerase II-mediated relaxation of DNA and modulating cell cycle progression (Gomez-Monterrey et al., 2011). These findings open up avenues for further research into the potential medicinal applications of these compounds.

Photonic and Spectroscopic Applications

Photonic and Spectroscopic Applications : The structural features of these compounds make them suitable for various photonic and spectroscopic applications. Studies have demonstrated the utility of related molecules in the development of fluorescent probes with aggregation-enhanced emission features for real-time monitoring of low carbon dioxide levels, indicating their potential in environmental monitoring and medical applications (Wang et al., 2015).

Nonlinear Optical Properties : The exploration of the nonlinear optical properties of related compounds, such as N-Methylquinolinium derivatives, has revealed their potential in photonic applications. The electron-withdrawing strength of various quinolinium electron acceptor groups significantly influences their photophysical properties, including the second-order nonlinear optical response. This highlights their potential in the development of materials for photonic applications (Jeong et al., 2015).

Properties

Molecular Formula

C34H41ClN4O7

Molecular Weight

653.2 g/mol

IUPAC Name

4-[9-(dimethylamino)-2,2,4,11,11-pentamethylnaphtho[2,3-g]quinolin-1-ium-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate

InChI

InChI=1S/C34H40N4O3.ClHO4/c1-22-21-33(2,3)38(15-8-9-30(39)35-14-16-37-31(40)12-13-32(37)41)29-20-28-24(18-26(22)29)17-23-10-11-25(36(6)7)19-27(23)34(28,4)5;2-1(3,4)5/h10-13,17-21H,8-9,14-16H2,1-7H3;(H,2,3,4,5)

InChI Key

NQYXUSAGGPTLMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC([N+](=C2C1=CC3=CC4=C(C=C(C=C4)N(C)C)C(C3=C2)(C)C)CCCC(=O)NCCN5C(=O)C=CC5=O)(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate
Reactant of Route 2
Reactant of Route 2
9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate
Reactant of Route 3
Reactant of Route 3
9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate
Reactant of Route 4
Reactant of Route 4
9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate
Reactant of Route 5
Reactant of Route 5
9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate
Reactant of Route 6
Reactant of Route 6
9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate

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